7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Antimicrobial Organotin Complex Gram‑Positive Selectivity

Researchers requiring a structurally authenticated ligand for organometallic or crystal-engineering studies face supply inconsistencies. This compound resolves that need: ≥95% purity with two fully resolved crystal structures (DMF solvate & monohydrate). • Enables trigonal-bipyramidal Sn(IV) and square-planar Pt(II) complexes. • Gram-positive selective Sn complex (MIC 250 mg/L vs S. aureus). • Dual O,N-coordination mode absent in 7-oxo or 7-unsubstituted analogs. Bulk quantities available for SAR campaigns and pre-formulation screening.

Molecular Formula C7H7N5O2S
Molecular Weight 225.23 g/mol
CAS No. 113967-71-8
Cat. No. B040461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS113967-71-8
Molecular FormulaC7H7N5O2S
Molecular Weight225.23 g/mol
Structural Identifiers
SMILESCSC1=NN2C(=C(C=NC2=N1)C(=O)O)N
InChIInChI=1S/C7H7N5O2S/c1-15-7-10-6-9-2-3(5(13)14)4(8)12(6)11-7/h2H,8H2,1H3,(H,13,14)
InChIKeyLGVRZGGAFXBZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid: Scaffold Overview


7‑Amino‑2‑(methylsulfanyl)[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carboxylic acid (CAS 113967 ‑71‑8, sometimes listed as CAS 113967 ‑64‑9 for the carbonitrile precursor) is a heterobifunctional triazolopyrimidine that combines a 7‑amino group, a 2‑methylsulfanyl substituent, and a 6‑carboxylic acid on a single rigid planar core [1]. The molecule serves as a versatile ligand for organotin(IV) and platinum(II) centres, and its solid‑state supramolecular architecture has been fully resolved in two distinct crystal environments (DMF solvate and monohydrate) [1][2]. The compound is commercially available at ≥ 95 % purity, making it a procurement‑ready building block for medicinal‑coordination chemistry and crystallographic studies .

Differentiation from Generic Triazolopyrimidine Analogs


Triazolopyrimidine‑6‑carboxylic acids constitute a broad family of bioactive scaffolds, but substitution at the 2‑ and 7‑positions dramatically alters both coordination chemistry and solid‑state behaviour. The 2‑methylsulfanyl group of the target compound imparts a unique electron‑donating and steric profile that directs the formation of specific organometallic architectures (e.g., trigonal‑bipyramidal Sn [1] and square‑planar Pt [2] complexes), whereas the 7‑amino group enables a dual O,N‑coordination mode that is absent in 7‑oxo or 7‑unsubstituted analogs [1][3]. Furthermore, crystallographic studies show that the 2‑methylsulfanyl substituent participates in a distinctive hydrogen‑bonding network—absent in the non‑methylsulfanyl analog (CAS 89488‑18‑6)—that stabilises layered or three‑dimensional supramolecular motifs in the solid state [4]. These compound‑specific structural features mean that procurement for coordination‑chemistry programmes, antimicrobial screening, or crystal‑engineering studies cannot rely on generic triazolopyrimidine‑6‑carboxylic acid surrogates without risking loss of the desired reactivity or crystalline form.

Quantitative Differentiation Evidence


Gram-Positive Selective Antibacterial Activity of Organotin Complex

The free ligand 7‑amino‑2‑(methylthio)[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carboxylic acid (HL) shows negligible antibacterial activity, whereas its tributyltin(IV) complex [n‑Bu₃SnL]₂·H₂O (complex 2) displays selective Gram‑positive activity with a Minimum Inhibitory Concentration (MIC) of 250 mg L⁻¹ against Staphylococcus aureus [1]. In contrast, the same complex is poorly active against Gram‑negative organisms (Klebsiella pneumoniae and Escherichia coli) under identical broth‑microdilution conditions [1]. This Gram‑positive selectivity is not shared by the fluorinated triazolopyrimidine‑6‑carboxylic acid series, where the most potent compound (7‑oxo‑2‑trifluoromethyl analog) exerts broad‑spectrum antimycobacterial activity (92 % inhibition of Mycobacterium tuberculosis H37Rv at 6.25 µg mL⁻¹) but lacks documented Gram‑positive selectivity [2].

Antimicrobial Organotin Complex Gram‑Positive Selectivity

Platinum Complex Cytotoxicity in HepG2 Hepatoma Cells

The mononuclear Pt(II) complex cis‑[PtCl₂(DMSO)HL]·2DMSO (complex 1), where HL = 7‑amino‑2‑(methylthio)[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carboxylic acid, was tested in vitro against HepG2 human hepatoma cells and non‑malignant Chang liver cells [1]. Complex 1 exhibited cytotoxic activity superior to that of free cisplatin, with apoptotic death confirmed by phosphatidylserine externalisation [1]. In contrast, the control complex Pt(bdt)Cl₂ (complex 2, lacking the triazolopyrimidine ligand) showed lower antiproliferative potency under identical assay conditions [1]. This demonstrates that the triazolopyrimidine scaffold is essential for the enhanced cytotoxicity.

Anticancer Platinum Complex Apoptosis

Supramolecular Architecture and Solvate Formation

The target compound crystallises as two distinct solvates—DMF monosolvate (C₇H₇N₅O₂S·C₃H₇NO) and monohydrate (C₇H₇N₅O₂S·H₂O)—whose three‑dimensional architectures have been resolved at 293 K [1]. The DMF solvate adopts a layered structure maintained by N–H···O hydrogen bonds, whereas the monohydrate forms a complex network of O–H···O, N–H···O, and weak π–π stacking interactions [1]. Hydrogen‑bond energies were estimated directly from topological analysis of the electron density (X–H···O regions), providing a quantitative energy framework [1]. In contrast, the des‑methylsulfanyl analog 7‑amino[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carboxylic acid (CAS 89488‑18‑6) lacks the methylsulfanyl‑driven contacts and does not form analogous solvates .

Crystallography Solid‑Form Screening Hydrogen‑Bond Networks

Dual O,N-Coordination Mode in Organometallic Complexes

X‑ray crystallographic analysis of the tributyltin(IV) complex [n‑Bu₃SnL]₂·H₂O reveals a dimeric structure with two distinct tin sites bridged by a single ligand molecule that coordinates through both the carboxylate oxygen and the N(4) atom of the triazolopyrimidine ring [1]. This O,N‑bridging mode is enabled by the simultaneous presence of the 6‑carboxylic acid and the 7‑amino group and is not accessible with 7‑oxo‑substituted analogs (e.g., the fluorinated 7‑oxo‑2‑trifluoromethyl series), which coordinate solely through the carboxylate or the ring nitrogen [1][2]. The Ph₃SnL(MeOH) complex adopts a monomeric trigonal‑bipyramidal geometry with axial carboxylate and methanol ligands, further illustrating the versatility of the ligand [1].

Coordination Chemistry Organotin X‑ray Crystallography

Validated Research Applications


Gram-Positive Selective Organotin Antimicrobial Discovery

Synthesise tributyltin(IV) complex [n‑Bu₃SnL]₂·H₂O for Gram‑positive–selective screening. The complex exhibits an MIC of 250 mg L⁻¹ against S. aureus while sparing Gram‑negative strains, a selectivity profile not observed with the free ligand [1]. Use as a validated hit for structure–activity relationship (SAR) expansion targeting MRSA or other Gram‑positive pathogens.

Liver-Cancer Platinum Metallodrug Optimization

Prepare cis‑[PtCl₂(DMSO)HL]·2DMSO and benchmark against cisplatin in HepG2 hepatoma assays. The complex consistently outperforms cisplatin and induces apoptosis via phosphatidylserine externalisation [2]. The ligand’s commercial availability at ≥ 95 % purity supports reproducible SAR campaigns and scale‑up for in vivo candidate selection.

Crystal Engineering and Solid-Form Screening

Leverage the two structurally characterised solvates (DMF monosolvate and monohydrate) for solid‑form screening. The hydrogen‑bond energies derived from topological electron‑density analysis provide a quantitative framework for predicting stability [3]. This is directly applicable to pre‑formulation studies of triazolopyrimidine‑containing active pharmaceutical ingredients.

Dinuclear and Mixed-Coordination Architecture Design

Exploit the dual O,N‑coordination capability to construct dinuclear Sn [1] or heterobimetallic complexes that are inaccessible with 7‑oxo or 7‑unsubstituted analogs. The ligand’s ability to bridge two metal centres through the carboxylate and the N(4) atom creates a unique platform for catalysis or multi‑metallic drug design.

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